6-benzyl-N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-Benzyl-N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents such as benzyl, cyclopentyl, dimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-aminopyrazole and a suitable aldehyde or ketone can lead to the formation of the pyrazolo[1,5-a]pyrimidine ring system. Subsequent functionalization steps introduce the benzyl, cyclopentyl, dimethyl, and phenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to alcohols or amines
Scientific Research Applications
6-Benzyl-N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has garnered interest in various scientific research fields due to its unique structure and properties. Some notable applications include:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biology: Its potential biological activities, such as enzyme inhibition or receptor modulation, make it a candidate for studying biochemical pathways and mechanisms.
Medicine: The compound’s structural features suggest potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It can be used in the development of novel materials, such as polymers or catalysts, due to its diverse functional groups and reactivity.
Mechanism of Action
The mechanism of action of 6-benzyl-N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in various biological effects. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor function by binding to specific receptor domains.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 6-Benzyl-N-cyclopropyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 6-Benzyl-N-cyclobutyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
Compared to similar compounds, 6-benzyl-N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific cyclopentyl substituent. This unique feature can influence its chemical reactivity, biological activity, and overall properties. The presence of the cyclopentyl group may enhance its binding affinity to certain molecular targets, leading to improved efficacy in various applications.
Properties
Molecular Formula |
C26H28N4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
6-benzyl-N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C26H28N4/c1-18-23(17-20-11-5-3-6-12-20)25(28-22-15-9-10-16-22)30-26(27-18)24(19(2)29-30)21-13-7-4-8-14-21/h3-8,11-14,22,28H,9-10,15-17H2,1-2H3 |
InChI Key |
DXEHHSFHRDIIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NC4CCCC4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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